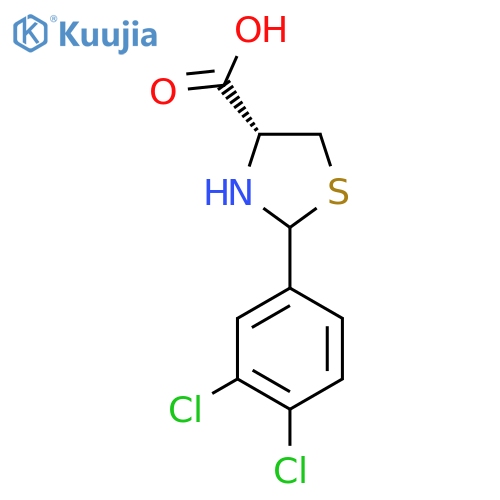Cas no 103261-10-5 ((R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid)

103261-10-5 structure
商品名:(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
CAS番号:103261-10-5
MF:C10H9Cl2NO2S
メガワット:278.154959440231
MDL:MFCD10688290
CID:2660581
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-(3,4-DICHLORO-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID
- 2-(3,4-dichlorophenyl)thiazolidine-4-carboxylic acid
- (4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
- (4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
- (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
- OR300920
-
- MDL: MFCD10688290
- インチ: 1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1
- InChIKey: JFVLZAPPBGHGBP-IENPIDJESA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1N[C@H](C(=O)O)CS1)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- トポロジー分子極性表面積: 74.6
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB303207-5g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, 95%; . |
103261-10-5 | 95% | 5g |
€750.40 | 2025-02-09 | |
| Apollo Scientific | OR300920-5g |
(4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 5g |
£604.00 | 2025-02-19 | ||
| abcr | AB303207-1 g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid; 95% |
103261-10-5 | 1 g |
€231.20 | 2023-07-19 | ||
| Ambeed | A986814-1g |
(R)-2-(3,4-DIchlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 95% | 1g |
$122.0 | 2024-08-02 | |
| Apollo Scientific | OR300920-1g |
(4R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 1g |
£149.00 | 2025-02-19 | ||
| abcr | AB303207-5 g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid; 95% |
103261-10-5 | 5 g |
€750.40 | 2023-07-19 | ||
| abcr | AB303207-1g |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, 95%; . |
103261-10-5 | 95% | 1g |
€231.20 | 2025-02-09 | |
| Ambeed | A986814-5g |
(R)-2-(3,4-DIchlorophenyl)thiazolidine-4-carboxylic acid |
103261-10-5 | 95% | 5g |
$495.0 | 2024-08-02 |
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
103261-10-5 ((R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid) 関連製品
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:103261-10-5)(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

清らかである:99%
はかる:5g
価格 ($):446.0